N~3~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE -

N~3~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE

Catalog Number: EVT-4695795
CAS Number:
Molecular Formula: C20H22Cl2N6O3S
Molecular Weight: 497.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06459988

Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, specifically targeting those containing the T790M mutation []. This compound exhibits high potency and selectivity for double-mutant EGFRs (L858R/T790M and Del/T790M), while demonstrating minimal activity against wild-type EGFR [].

Relevance: While the specific structure of PF-06459988 isn't fully disclosed in the abstract, it's mentioned to be a "pyrrolopyrimidine inhibitor" []. This structural class, characterized by the fused pyrrole and pyrimidine rings, is relevant to the target compound, N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide, which also contains a pyrazole ring, a bioisostere of pyrimidine. The shared interest in targeting EGFR mutations, even if through different binding modes (irreversible vs. potential reversible), further suggests a research link that could imply structural similarities.

PF-06747775

Compound Description: PF-06747775 is another irreversible inhibitor targeting oncogenic EGFR mutants, developed as a successor to PF-06459988 []. This compound demonstrates potent inhibitory activity against a broader range of EGFR mutants, including exon 19 deletion (Del), L858R, and the double mutants T790M/L858R and T790M/Del []. Similar to PF-06459988, it exhibits selectivity over wild-type EGFR [].

Relevance: PF-06747775, although structurally undisclosed, is stated to be derived from the structure-based drug design of PF-06459988, implying significant structural similarities []. Given the relevance of PF-06459988 to the target compound (as discussed above), PF-06747775 also holds potential structural relevance. The shared focus on EGFR mutant inhibition further strengthens the possibility of common structural motifs.

GDC-0994

Compound Description: GDC-0994 is an orally bioavailable, small-molecule inhibitor specifically targeting extracellular signal-regulated kinases 1 and 2 (ERK1/2) []. This compound demonstrates selectivity for ERK kinase activity and is being investigated as a potential treatment option for cancers driven by the RAS/RAF/MEK/ERK signaling pathway [].

Relevance: GDC-0994, with its full chemical name (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one, shares the presence of a substituted pyrimidine ring with a 1-methyl-1H-pyrazolyl group with the target compound, N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide []. This structural similarity, particularly the linking of pyrimidine and pyrazole moieties, suggests potential overlap in their chemical space and possible exploration of similar synthetic routes.

Properties

Product Name

N~3~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE

IUPAC Name

N-[4-chloro-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

Molecular Formula

C20H22Cl2N6O3S

Molecular Weight

497.4 g/mol

InChI

InChI=1S/C20H22Cl2N6O3S/c1-26-12-17(9-23-26)32(30,31)28-8-2-3-15(11-28)20(29)24-19-18(22)13-27(25-19)10-14-4-6-16(21)7-5-14/h4-7,9,12-13,15H,2-3,8,10-11H2,1H3,(H,24,25,29)

InChI Key

GXQPVNGVMKAYRH-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN(C=C3Cl)CC4=CC=C(C=C4)Cl

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN(C=C3Cl)CC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.